5-Ethyl-5-(1-methyl-3-butenyl)barbituric acid, sodium salt
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Overview
Description
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure that includes a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multiple steps. The starting materials and reagents used in the synthesis are carefully selected to ensure high yield and purity. Common synthetic routes include:
Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethyl and Methyl-Butenyl Groups: These groups are introduced through alkylation reactions using suitable alkylating agents.
Sodiooxy Substitution: The final step involves the substitution of a hydroxyl group with a sodiooxy group, typically using sodium hydride or sodium methoxide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sodiooxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-(1-methyl-3-butenyl)-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a hydroxyl group instead of a sodiooxy group.
5-Ethyl-5-(1-methyl-3-butenyl)-2-chloro-4,6(1H,5H)-pyrimidinedione: Similar structure but with a chloro group instead of a sodiooxy group.
Uniqueness
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its sodiooxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
64038-19-3 |
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Molecular Formula |
C11H15N2NaO3 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;5-ethyl-5-pent-4-en-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI Key |
VHFBPOKVCYITTJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C(C)CC=C.[Na+] |
Origin of Product |
United States |
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